Physical and chemical properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
Physical and chemical properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
Introduction
Overview and Significance
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a chiral synthetic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three key pharmacophores whose combination presents a versatile scaffold for drug discovery: a fluorinated phenyl ring, a primary amine, and a nitrile group.
The inclusion of fluorine in medicinal compounds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The chiral aminonitrile moiety serves as a valuable building block, as the amine provides a site for further functionalization and the nitrile can be readily converted into other critical functional groups, such as carboxylic acids or aminomethyl groups.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines robust protocols for its analytical characterization, and discusses its chemical reactivity and handling considerations.
Scope of this Guide
This document is intended for researchers, medicinal chemists, and process development scientists. It consolidates structural information, predicted physical properties, and a detailed analysis of the compound's chemical nature. The core of this guide focuses on providing validated, step-by-step protocols for the analytical confirmation of the compound's identity, purity, and structure, underpinned by the rationale for each experimental choice.
Molecular Structure and Identification
Chemical Structure
The structure consists of a propanenitrile backbone with a primary amino group and a 2-fluoro-4-methylphenyl substituent attached to the alpha-carbon (C3). This carbon is a chiral center, meaning the compound can exist as two distinct enantiomers, (R) and (S).
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IUPAC Name: 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
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CAS Number: 1213428-70-6 (for the (3R)-enantiomer)[4]
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Molecular Formula: C₁₀H₁₁FN₂
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Molecular Weight: 178.21 g/mol
It is critical to note that public databases often contain information for structurally similar but distinct compounds, such as those with a trifluoromethyl group instead of a methyl group.[1] All data and protocols herein pertain specifically to the titled compound.
Physicochemical Properties
Experimentally determined physical properties for this specific compound are not widely available in public literature. The following table summarizes calculated properties and provides expected values based on its chemical structure and data from analogous compounds.
| Property | Value / Expected Value | Rationale / Source |
| Molecular Formula | C₁₀H₁₁FN₂ | Calculated |
| Molecular Weight | 178.21 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Many similar aminonitriles are solids or high-boiling liquids.[5][6] |
| Melting Point | Data not publicly available | Requires experimental determination. |
| Boiling Point | Data not publicly available | Expected to be high due to polar functional groups and molecular weight; likely decomposes before boiling at atmospheric pressure.[7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO, and acetonitrile. | The polar amine and nitrile groups allow for some aqueous solubility, while the substituted phenyl ring confers solubility in organic solvents.[8] |
| logP (predicted) | ~1.5 - 2.5 | The fluorinated aromatic ring increases lipophilicity, while the amine and nitrile groups contribute to polarity. |
Chemical Properties and Reactivity
Reactivity Profile
The chemical behavior of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is dictated by its three primary functional groups:
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Primary Amine (-NH₂): As a primary amine, it is basic and will form salts with acids. It is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. This serves as the principal handle for synthetic elaboration.
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Nitrile (-C≡N): The nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-amino-3-(2-fluoro-4-methylphenyl)propanoic acid) or an amide intermediate. It can also be reduced, typically via catalytic hydrogenation, to a primary amine, yielding a diamine product.[9]
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Fluorinated Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-director, while the methyl and alkylamino groups are activating and also ortho-, para-directing. The positions open to substitution are sterically hindered and electronically complex, requiring specific conditions for controlled functionalization.
Plausible Synthetic Pathway
A common and efficient method for synthesizing α-aminonitriles is a variation of the Strecker synthesis. This pathway involves a one-pot reaction of an aldehyde, an ammonia source, and a cyanide source.
Caption: Plausible Strecker synthesis pathway.
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8 °C) to prevent degradation.[6][10] It should be stored away from strong acids, bases, and oxidizing agents.
Protocols for Analytical Characterization
Rationale for a Multi-technique Approach
Confirming the identity and purity of a novel or synthesized compound requires a coordinated analytical approach. No single technique can provide all necessary information. HPLC-MS is used to confirm purity and molecular weight, while NMR and FTIR provide definitive structural elucidation by mapping the carbon-hydrogen framework and identifying key functional groups, respectively.
Protocol 1: Purity and Identity Confirmation via HPLC-MS
This protocol validates the compound's purity and confirms its molecular weight.
Expertise & Causality: A reversed-phase C18 column is chosen for its versatility with moderately polar aromatic compounds. A gradient elution is employed because it provides better resolution for a wider range of potential impurities than an isocratic method. The mass spectrometer detector provides definitive confirmation of the molecular weight.[10][11]
Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (or Diode Array Detector) and coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
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HPLC Conditions:
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Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 5 µL.
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UV Detection: 254 nm.
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-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
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Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179.2.
-
-
Data Interpretation: The HPLC chromatogram will assess purity based on the area percentage of the main peak. The corresponding mass spectrum for this peak should show a clear signal at m/z 179.2, confirming the molecular weight.
Protocol 2: Structural Elucidation via NMR Spectroscopy
This protocol confirms the precise molecular structure, including the connectivity of atoms.
Expertise & Causality: A combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H NMR identifies the types and connectivity of protons. ¹³C NMR confirms the carbon backbone. For this specific molecule, ¹⁹F NMR is a crucial, high-sensitivity experiment that unambiguously confirms the presence and electronic environment of the fluorine atom.[12][13] Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Expected Chemical Shifts (δ, ppm):
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~7.0-7.5 (m, 3H): Aromatic protons (Ar-H).
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~4.5-4.8 (t, 1H): Methine proton (-CH(NH₂)-).
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~2.8-3.0 (d, 2H): Methylene protons (-CH₂CN).
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~2.3 (s, 3H): Methyl protons (Ar-CH₃).
-
~1.8 (br s, 2H): Amine protons (-NH₂).
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-
-
¹³C NMR Acquisition:
-
Expected Chemical Shifts (δ, ppm):
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~160-165 (d, J_CF ≈ 245 Hz): Aromatic carbon attached to fluorine (C-F).
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~115-140: Other aromatic carbons.
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~118-122: Nitrile carbon (-C≡N).
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~45-50: Methine carbon (-CH(NH₂)-).
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~25-30: Methylene carbon (-CH₂CN).
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~20-22: Methyl carbon (Ar-CH₃).
-
-
-
¹⁹F NMR Acquisition:
-
Expected Chemical Shift: A single resonance is expected, with its exact chemical shift dependent on the specific reference standard used. This confirms the single fluorine environment.
-
-
Data Interpretation: The chemical shifts, splitting patterns (multiplicity), and integration values of the ¹H spectrum, combined with the carbon and fluorine signals, should be fully consistent with the proposed structure.
Protocol 3: Functional Group Analysis via FTIR Spectroscopy
This protocol provides rapid confirmation of the key chemical bonds and functional groups present.
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a fast and non-destructive technique that identifies functional groups by their characteristic vibrational frequencies. A thin film method is suitable for either an oil or a solid sample dissolved in a volatile solvent.[14]
Methodology:
-
Sample Preparation: If the sample is an oil, place a small drop between two KBr plates to form a thin film. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate completely.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands (cm⁻¹):
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3400-3200 (two bands, medium): N-H stretching from the primary amine.
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3100-3000 (weak): Aromatic C-H stretching.
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2950-2850 (weak): Aliphatic C-H stretching (methyl, methylene, methine).
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2260-2240 (medium, sharp): C≡N stretching of the nitrile group.[15]
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~1600, ~1480 (medium): Aromatic C=C ring stretching.
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1250-1100 (strong): C-F stretching.
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Overall Analytical Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of a newly synthesized batch of the target compound.
Caption: Logical workflow for analytical validation.
Safety and Handling
Hazard Identification
While specific toxicology data for this compound is unavailable, compounds containing the aminonitrile functional group should be handled as potentially hazardous.
-
Toxicity: Nitriles can release cyanide in vivo. Similar compounds are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[16][17]
-
Irritation: May cause skin, eye, and respiratory irritation.[18]
Recommended Handling Procedures
-
Engineering Controls: Use only under a certified chemical fume hood to minimize inhalation exposure.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[19]
-
Handling: Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[17]
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Hayashi Pure Chemical Ind.,Ltd. (2008). 安全データシート (Safety Data Sheet). Available at: [Link]
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PubChem. Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)-3-methylphenyl)amino)-. Available at: [Link]
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Wikipedia. Propionitrile. Available at: [Link]
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Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. Available at: [Link]
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MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]
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PubMed. (2020). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]
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NIST. Propanenitrile, 3-(methylamino)-. Available at: [Link]
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NextSDS. 3-AMINO-3-(2-FLUORO-5-TRIFLUOROMETHOXY-PHENYL)-PROPIONIC ACID. Available at: [Link]
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J-STAGE. (2001). Determination of ppb Levels of Tryptophan Derivatives by Capillary Electrophoresis with Homogeneous Liquid–Liquid Extraction. Available at: [Link]
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Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]
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NIST. Propionitrile, 3-amino-, fumarate. Available at: [Link]
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MDPI. (2024). Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids. Available at: [Link]
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KOPS. (2019). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available at: [Link]
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